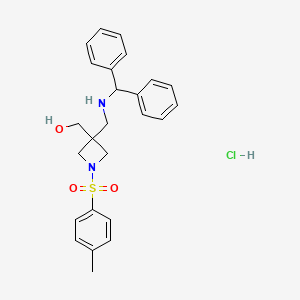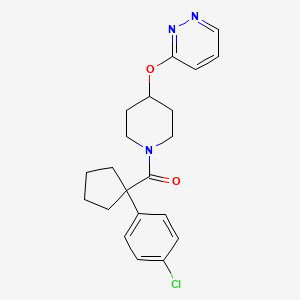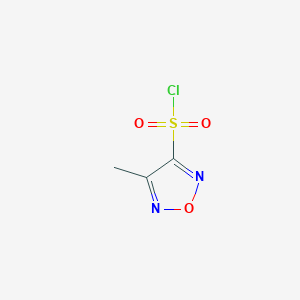
1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a thiadiazole ring, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the 2-chloro-4-fluorobenzoyl chloride by reacting 2-chloro-4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the Thiadiazole Intermediate: The 1,2,5-thiadiazole ring is synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable dihalide.
Coupling Reaction: The final step involves the coupling of the benzoyl chloride intermediate with the thiadiazole intermediate in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzoyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring and the piperazine nitrogen atoms.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Hydrolysis: Carboxylic acids and amines as hydrolysis products.
Applications De Recherche Scientifique
1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The thiadiazole ring and piperazine moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Chlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-(4-Fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 1-(2-Chloro-4-fluorobenzoyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
Uniqueness
1-(2-Chloro-4-fluorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both chloro and fluoro substituents on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole and piperazine rings provides a distinct profile that sets it apart from similar compounds.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4OS/c14-11-7-9(15)1-2-10(11)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFYCADRHNRNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2602395.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2602399.png)


![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2602402.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)




